2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide typically involves multiple steps. The initial step often includes the preparation of the hydrazine derivative, followed by the introduction of the benzoyl group. The final step involves the coupling of the hydrazine derivative with the appropriate acetamide derivative under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
- 4-tert-butyl-N-(3-((4-tert-butylbenzoyl)amino)-2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide exhibits unique properties due to the presence of the chloro and methyl groups, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-12-15(21)6-5-7-16(12)22-18(26)19(27)24-23-17(25)13-8-10-14(11-9-13)20(2,3)4/h5-11H,1-4H3,(H,22,26)(H,23,25)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVONXMEIMVUDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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